4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

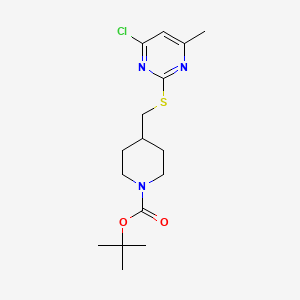

Chemical Structure: The compound (CAS 1289385-35-8) features a piperidine ring substituted at the 4-position with a tert-butyl ester group and a sulfanylmethyl linker connected to a 4-chloro-6-methylpyrimidine moiety. Its molecular formula is C₁₆H₂₄ClN₃O₃, with a molecular weight of 341.83 g/mol . Key properties include:

Properties

Molecular Formula |

C16H24ClN3O2S |

|---|---|

Molecular Weight |

357.9 g/mol |

IUPAC Name |

tert-butyl 4-[(4-chloro-6-methylpyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H24ClN3O2S/c1-11-9-13(17)19-14(18-11)23-10-12-5-7-20(8-6-12)15(21)22-16(2,3)4/h9,12H,5-8,10H2,1-4H3 |

InChI Key |

PLJACAMQESRFFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2CCN(CC2)C(=O)OC(C)(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester generally involves the following key steps:

Step 1: Preparation of the Pyrimidine Derivative

The starting pyrimidine is typically 4-chloro-6-methylpyrimidine or a related halogenated pyrimidine. This provides the heterocyclic core with the requisite chloro and methyl substitutions.Step 2: Introduction of the Sulfanylmethyl Group

The sulfanylmethyl linker (-SCH2-) is introduced via nucleophilic substitution, often by reacting the pyrimidine halide with a thiol or thiolate nucleophile. This step forms the 4-(4-chloro-6-methyl-pyrimidin-2-ylsulfanyl)methyl intermediate.Step 3: Coupling with Piperidine-1-carboxylic Acid tert-Butyl Ester

The piperidine ring bearing the tert-butyl ester protecting group is attached through nucleophilic substitution or coupling reactions, linking the sulfanylmethyl pyrimidine intermediate to the piperidine nitrogen.Step 4: Purification and Characterization

The crude product is purified via recrystallization or chromatographic techniques to achieve high purity suitable for further applications.

This general approach is consistent with the synthetic methods reported for related compounds featuring pyrimidine and piperidine moieties linked by sulfanyl groups.

Detailed Synthetic Route and Conditions

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-chloro-6-methylpyrimidine derivative | Starting from 2,4-dichloro-6-methylpyrimidine or direct chlorination of 6-methylpyrimidine | Controlled chlorination to introduce chlorine at C-4 |

| 2 | Nucleophilic substitution to introduce sulfanylmethyl | Reaction with thiol reagent (e.g., sodium thiomethoxide or thiolates) in polar aprotic solvent (DMF, DMSO) at 50-80°C | Formation of pyrimidinylsulfanyl intermediate |

| 3 | Coupling with piperidine-1-carboxylic acid tert-butyl ester | Use of coupling agents (e.g., EDCI, DCC) or direct nucleophilic substitution under inert atmosphere, mild heating (30-60°C) | Ester protected piperidine nitrogen prevents side reactions |

| 4 | Purification | Recrystallization from suitable solvents (ethyl acetate, hexane) or silica gel chromatography | Ensures removal of unreacted starting materials and byproducts |

Alternative Synthetic Approaches

Thiol-Ene Click Chemistry : Some modern approaches may employ thiol-ene click reactions to attach the sulfanyl group to the pyrimidine ring, offering milder conditions and higher selectivity.

Use of Protective Groups : The tert-butyl ester group is key to protecting the piperidine nitrogen during coupling reactions, preventing unwanted side reactions and facilitating purification.

Industrial Scale-Up Considerations : Optimization of temperature, solvent choice, and reaction time is critical to maximize yield and purity. Large-scale synthesis may involve continuous flow reactors and in-line purification to enhance efficiency.

Research Findings and Optimization

Yield and Purity

Studies indicate that the yield of the final compound typically ranges from 65% to 85% depending on reaction conditions and purification methods. The purity after recrystallization or chromatography exceeds 98%, suitable for pharmaceutical intermediate standards.

Reaction Optimization Parameters

| Parameter | Typical Range/Choice | Impact on Synthesis |

|---|---|---|

| Temperature | 30–80°C | Higher temps increase reaction rate but may cause side reactions |

| Solvent | DMF, DMSO, acetonitrile | Polar aprotic solvents favor nucleophilic substitution |

| Reaction Time | 4–24 hours | Longer times improve conversion but risk degradation |

| Molar Ratios | 1:1 to 1:1.2 (pyrimidine:thiol) | Slight excess of nucleophile improves yield |

| Purification Method | Recrystallization, chromatography | Critical for removing impurities and side products |

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Pyrimidine chlorination | Introduce chlorine at C-4 position | Chlorinating agents, controlled temp | 4-chloro-6-methylpyrimidine |

| Sulfanylmethyl group introduction | Nucleophilic substitution with thiolates | Sodium thiomethoxide, DMF, 50-80°C | Pyrimidinylsulfanyl intermediate |

| Coupling with piperidine ester | Nucleophilic substitution or coupling | Piperidine-1-carboxylic acid tert-butyl ester, coupling agents | Protected piperidine linked product |

| Purification | Recrystallization or chromatography | Ethyl acetate, hexane, silica gel | High purity final compound |

The preparation of 4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is achieved through a multi-step synthetic route involving the chlorination of a pyrimidine ring, introduction of a sulfanylmethyl linker via nucleophilic substitution, and coupling with a piperidine derivative protected by a tert-butyl ester group. Reaction conditions such as temperature, solvent, and reagent ratios are optimized to maximize yield and purity. The tert-butyl ester plays a crucial role in protecting the piperidine nitrogen, enhancing the stability of intermediates and the final product.

This compound’s synthesis is well-documented in chemical literature and aligns with methodologies used for related pyrimidine-piperidine derivatives, supporting its utility in medicinal chemistry and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the ester group, potentially converting the ester to an alcohol.

Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction of the ester group.

Substituted Pyrimidines: From nucleophilic substitution of the chloro group.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis: Used as a building block for more complex molecules.

Ligand in Coordination Chemistry: The compound can act as a ligand for metal complexes.

Biology

Pharmaceutical Research:

Medicine

Drug Development: Investigated for its potential as a therapeutic agent due to its structural features.

Industry

Agrochemicals: Potential use as a precursor for herbicides or pesticides.

Materials Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester would depend on its specific application. In pharmaceutical research, it might interact with specific receptors or enzymes, modulating their activity. The sulfanylmethyl group could play a role in binding to biological targets, while the piperidine ring might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Functional Group Variations

3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

- Key Differences: The pyrimidine is linked via an oxy group (ether) at the 3-position of piperidine (vs. sulfanylmethyl at the 4-position in the target compound) .

B. 4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS 939986-55-7)

- Key Differences: Substitution at the pyrimidine’s 4-position (vs. 2-position in the target compound) with an aminomethyl linker . Impact: The amino group introduces hydrogen-bonding capability, enhancing solubility but possibly reducing passive membrane permeability.

C. 2-[(4-Chloro-6-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS 473732-88-6)

- Key Differences: Substitution at the 2-position of piperidine (vs. 4-position) with an aminomethyl linker . Impact: Steric hindrance at the 2-position may affect binding interactions in biological targets compared to the 4-position.

4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

- Key Differences: A methylsulfanyl group at the pyrimidine’s 2-position and a methylamino linker .

Physicochemical and Structural Properties

- Lipophilicity: The target compound’s XLogP3 of 3.5 suggests higher lipophilicity than analogs with polar linkers (e.g., aminomethyl or oxy). This property may favor blood-brain barrier penetration but could reduce aqueous solubility.

Biological Activity

4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring connected to a pyrimidine moiety via a sulfanylmethyl group, with the pyrimidine ring substituted by a chloro and a methyl group. Its molecular formula is C16H24ClN3O2S, and it has a molecular weight of approximately 357.9 g/mol. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : Starting from basic precursors like chloroacetaldehyde and methylamine, the pyrimidine ring is constructed through cyclization reactions.

- Substitution Reactions : Introduction of the chloro and methyl groups on the pyrimidine ring using chlorinating agents and methylating reagents.

- Thioether Formation : The sulfanylmethyl linkage is formed by reacting the pyrimidine derivative with a thiol compound.

- Piperidine Ring Formation : The piperidine ring is synthesized through cyclization of appropriate precursors.

This multi-step process allows for the introduction of various functional groups that can enhance biological activity.

The biological activity of 4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is hypothesized to involve interactions with specific receptors or enzymes, modulating their activity. The sulfanylmethyl group may play a crucial role in binding to biological targets, while the piperidine ring could influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities such as:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in antibiotic development.

- Anticancer Properties : Certain studies have indicated that modifications in piperidine derivatives can lead to compounds with significant anticancer activity, potentially through apoptosis induction in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Data Table: Biological Activities of Related Compounds

Case Studies

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated several pyrimidine derivatives for antimicrobial properties. The results indicated that modifications at the 4-position significantly enhanced activity against Gram-positive bacteria .

- Anticancer Activity : Research conducted on similar piperidine derivatives demonstrated promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications for enhancing cytotoxicity against various cancer cell lines .

- Enzyme Inhibition Research : A recent investigation into enzyme inhibitors found that certain piperidine derivatives effectively inhibited specific metabolic enzymes, leading to altered metabolic pathways that could be leveraged for therapeutic purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.